molecular formula C17H19N5Na2O6S B056161 NITRO-PAPS DISODIUM SALT CAS No. 115408-94-1

NITRO-PAPS DISODIUM SALT

Cat. No.: B056161
CAS No.: 115408-94-1
M. Wt: 467.4 g/mol
InChI Key: YGNYDGHRNNUMAZ-UHFFFAOYSA-L
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Description

D-Trehalose dihydrate is a naturally occurring disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. It is widely found in nature, particularly in fungi, bacteria, plants, and invertebrates. This compound is known for its remarkable ability to protect biological structures under stress conditions such as dehydration, heat, and cold .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Trehalose dihydrate can be synthesized through enzymatic methods involving trehalose synthase or trehalose phosphorylase. The enzymatic conversion of maltose to trehalose using trehalose synthase is one common method. Another method involves the use of trehalose phosphorylase, which catalyzes the formation of trehalose from glucose-1-phosphate and glucose .

Industrial Production Methods: Industrial production of D-Trehalose dihydrate typically involves the fermentation of starch or cellulose using microorganisms such as Saccharomyces cerevisiae. The process includes the hydrolysis of starch to glucose, followed by the enzymatic conversion of glucose to trehalose. The final product is then purified and crystallized to obtain D-Trehalose dihydrate .

Chemical Reactions Analysis

Types of Reactions: D-Trehalose dihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis of D-Trehalose dihydrate yields two molecules of glucose.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize D-Trehalose dihydrate to produce gluconic acid.

    Glycosylation: D-Trehalose dihydrate can participate in glycosylation reactions to form glycosides.

Major Products:

Scientific Research Applications

D-Trehalose dihydrate has a wide range of applications in scientific research:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

D-Trehalose dihydrate exerts its effects through several mechanisms:

    Osmoprotection: Acts as an osmolyte, protecting cells from osmotic stress by stabilizing proteins and cellular membranes.

    Chemical Chaperone: Prevents protein denaturation and aggregation by stabilizing protein structures.

    Free Radical Scavenger: Reduces oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

    Sucrose: Another disaccharide composed of glucose and fructose. Unlike D-Trehalose dihydrate, sucrose is a reducing sugar.

    Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4-glycosidic bond. It is less stable under stress conditions compared to D-Trehalose dihydrate.

    Cellobiose: A disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond.

Uniqueness: D-Trehalose dihydrate is unique due to its non-reducing nature and its exceptional ability to protect biological structures under extreme conditions. Its stability and protective properties make it superior to other disaccharides in various applications.

Properties

IUPAC Name

disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O6S.2Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNYDGHRNNUMAZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433302
Record name Nitro-paps
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115408-94-1
Record name Nitro-paps
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfamic acid, N-[3-[3-hydroxy-4-[2-(5-nitro-2-pyridinyl)diazenyl]phenyl]propyl]-N-propyl-, sodium salt (1:2)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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